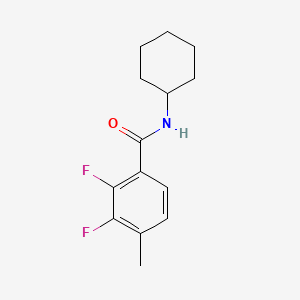

N-cyclohexyl-2,3-difluoro-4-methylbenzamide

Description

N-Cyclohexyl-2,3-difluoro-4-methylbenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and fluorine substituents at the 2- and 3-positions of the aromatic ring, along with a methyl group at the 4-position. Benzamide derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C14H17F2NO |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-cyclohexyl-2,3-difluoro-4-methylbenzamide |

InChI |

InChI=1S/C14H17F2NO/c1-9-7-8-11(13(16)12(9)15)14(18)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,17,18) |

InChI Key |

PRKITAMADQHWAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NC2CCCCC2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,3-difluoro-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,3-difluoro-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzamides.

Scientific Research Applications

N-cyclohexyl-2,3-difluoro-4-methylbenzamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,3-difluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on substituents.

Key Observations:

- Thermal Stability: The absence of a bulky heterocyclic group (e.g., thienylidene or pyrazolopyrimidine) may result in a lower melting point than the chromenone derivative (175–178°C) but higher than 2,3-difluoro-4-methylbenzamide (158–162°C) .

- Electronic Effects : Fluorine atoms at the 2- and 3-positions create electron-withdrawing effects, which could stabilize the amide bond and influence reactivity, as seen in fluorinated agrochemicals like diflufenican .

Functional and Application-Based Comparisons

Agrochemical Potential

- Target Compound : The fluorine substitutions and cyclohexyl group align with structural motifs in herbicides (e.g., diflufenican, a 2,3-difluoro benzamide derivative). The cyclohexyl group may enhance soil adhesion or target-binding affinity .

- Chromenone-Pyrazolopyrimidine Analogs: Used as pesticides due to their polycyclic frameworks, which disrupt enzymatic pathways (e.g., acetylcholinesterase inhibition). The target compound’s simpler structure may offer synthetic accessibility but reduced target specificity .

Spectroscopic Properties

- Fluorescence : While 2,3-difluoro-4-methylbenzamide lacks reported fluorescence data, structurally related N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence intensity (λₑₓ = 315 nm, λₑₘ = 405 nm). The target compound’s fluorines and cyclohexyl group may alter emission profiles via steric or electronic modulation .

Biological Activity

N-cyclohexyl-2,3-difluoro-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Chemical Formula : C_{14}H_{16}F_{2}N

- Molecular Weight : 251.29 g/mol

- Structure : Contains a cyclohexyl group, difluoromethyl substitution on the benzene ring, and an amide functional group.

The biological activity of this compound likely involves interactions with various molecular targets, including:

- Receptors : The compound may exhibit affinity for specific receptors such as opioid receptors, similar to other benzamide derivatives.

- Enzymes : It can potentially inhibit enzymes involved in critical biological pathways, altering cellular functions.

Biological Activity Overview

Research indicates that this compound possesses various biological activities:

1. Anti-inflammatory Effects

Studies suggest that compounds with similar structures exhibit anti-inflammatory properties. The presence of fluorine atoms may enhance binding affinities to inflammatory mediators.

2. Analgesic Properties

Analogous compounds have shown potential as analgesics through their action on opioid receptors. For instance, U-47700, a related compound, has been identified as a potent μ-opioid receptor agonist .

3. Antitumor Activity

Benzamide derivatives have been explored for their antitumor effects. Research indicates that modifications in the benzamide structure can lead to enhanced activity against various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Opioid Receptor Interaction

A study focusing on U-47700 revealed that it binds to the μ-opioid receptor with a potency that suggests similar behavior might be expected from this compound. The analysis showed that U-47700 had an ED50 of 0.2 mg/kg in mouse models, indicating significant analgesic potential .

Case Study: Enzyme Inhibition

Research into benzamide riboside indicated that related compounds could inhibit dihydrofolate reductase (DHFR), leading to reduced cell proliferation in resistant cancer cell lines. This suggests that this compound may also exhibit similar inhibitory effects on critical enzymes involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.